

# In Vitro Effects of Tranilast on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, has demonstrated significant immunomodulatory properties through its ability to attenuate the release of various cytokines from a range of cell types in vitro. This technical guide provides an in-depth overview of the in vitro effects of Tranilast on cytokine release, compiling quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

## Introduction

Tranilast is a synthetic derivative of a tryptophan metabolite.[1] Its therapeutic applications have expanded from allergic conditions like asthma and hypertrophic scars to potentially include a variety of inflammatory diseases.[2][3] A significant body of in vitro research has elucidated that a primary mechanism of Tranilast's action is the inhibition of cytokine release from various immune and non-immune cells. This guide summarizes the key findings from these studies, focusing on the quantitative effects and the underlying molecular mechanisms.



# Quantitative Effects of Tranilast on Cytokine Release

Tranilast has been shown to inhibit the release of a broad spectrum of pro-inflammatory and fibrotic cytokines in a dose-dependent manner across multiple cell types. The following tables summarize the quantitative data available from in vitro studies.

Table 1: Inhibitory Effects of Tranilast on Cytokine Release from Human Monocytes/Macrophages

| Cytokine/M<br>ediator | Cell Type                          | Stimulus                     | Tranilast<br>Concentrati<br>on | % Inhibition<br>/ IC50           | Reference(s |
|-----------------------|------------------------------------|------------------------------|--------------------------------|----------------------------------|-------------|
| TGF-β1                | Human<br>Monocytes-<br>Macrophages | Lipopolysacc<br>haride (LPS) | 3-300 μΜ                       | Dose-<br>dependent<br>inhibition | [4][5]      |
| IL-1β                 | Human<br>Monocytes-<br>Macrophages | Lipopolysacc<br>haride (LPS) | 3-300 μΜ                       | Dose-<br>dependent<br>inhibition | [4][5]      |
| PGE2                  | Human<br>Monocytes-<br>Macrophages | Lipopolysacc<br>haride (LPS) | 3-300 μΜ                       | Dose-<br>dependent<br>inhibition | [4][5]      |
| IL-8                  | Human<br>Monocytes                 | Endotoxin                    | ~100 µM                        | IC50 ≈ 100<br>μM                 | [6]         |
| TGF-β1                | Human<br>Monocytes                 | Endotoxin                    | ~100-200 μM                    | IC50 ≈ 100-<br>200 μM            | [6]         |
| Thromboxane<br>B2     | Human<br>Monocytes                 | Endotoxin                    | ~10-50 μM                      | IC50 ≈ 10-50<br>μM               | [6]         |
| PGE2                  | Human<br>Monocytes                 | Endotoxin                    | ~1-20 µM                       | IC50 ≈ 1-20<br>μM                | [6]         |

Table 2: Inhibitory Effects of Tranilast on Cytokine Release from Other Cell Types



| Cytokine | Cell Type                                       | Stimulus                     | Tranilast<br>Concentrati<br>on | % Inhibition                                                 | Reference(s |
|----------|-------------------------------------------------|------------------------------|--------------------------------|--------------------------------------------------------------|-------------|
| IL-6     | H9c2<br>Cardiomyocyt<br>es                      | Hypoxia/Reo<br>xygenation    | 25-100 μM                      | Dose-<br>dependent<br>reversal of<br>H/R-induced<br>increase | [7]         |
| TNF-α    | H9c2<br>Cardiomyocyt<br>es                      | Hypoxia/Reo<br>xygenation    | 25-100 μΜ                      | Dose-<br>dependent<br>reversal of<br>H/R-induced<br>increase | [7]         |
| IL-8     | H9c2<br>Cardiomyocyt<br>es                      | Hypoxia/Reo<br>xygenation    | 25-100 μΜ                      | Dose-<br>dependent<br>reversal of<br>H/R-induced<br>increase | [7]         |
| IL-6     | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α                        | 12.5-100<br>μg/ml              | Significant<br>inhibition                                    | [8]         |
| TNF-α    | LAD2 Mast<br>Cells                              | Substance P                  | 10 μg/ml                       | 65%                                                          | [9]         |
| IL-33    | RAW264.7<br>Macrophages                         | Lipopolysacc<br>haride (LPS) | Not specified                  | Significant<br>dose-<br>dependent<br>inhibition              | [10]        |
| IL-1β    | HaCaT<br>Keratinocytes                          | H2O2                         | 100 μΜ                         | Prominently compromised the increment                        | [11]        |







| H2O2 100 μM [11] TNF-α, IL-18 Keratinocytes severity of inflammation | IL-6, IL-8,<br>TNF-α, IL-18 | HaCaT<br>Keratinocytes | H2O2 | 100 μΜ | • | [11] |
|----------------------------------------------------------------------|-----------------------------|------------------------|------|--------|---|------|
|----------------------------------------------------------------------|-----------------------------|------------------------|------|--------|---|------|

## **Key Signaling Pathways Modulated by Tranilast**

Tranilast exerts its inhibitory effects on cytokine release by modulating several key intracellular signaling pathways.

### Inhibition of the NLRP3 Inflammasome

A crucial mechanism of Tranilast is its direct inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[12][13][14] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of procaspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[15] Tranilast has been shown to directly bind to the NACHT domain of NLRP3, which prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[12][13][14] This action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[2]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Tranilast reduces cardiomyocyte injury induced by ischemia-reperfusion via Nrf2/HO-1/NF-kB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Transfection, and Culture of Primary Human Monocytes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory action of tranilast, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tranilast inhibits interleukin-33 production by macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. embopress.org [embopress.org]
- 13. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Effects of Tranilast on Cytokine Release: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611107#in-vitro-effects-of-tranilast-on-cytokine-release]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com